1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the imidazole ring through cyclization of amido-nitriles.
Substitution Reactions: Introduction of various substituents such as methyl, pentyl, and phenyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Where reactions are carried out in a stepwise manner in large reactors.
Continuous Flow Synthesis: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the compound using reducing agents to form different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Solvents: Polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Properties
Molecular Formula |
C20H23N5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2,4-dimethyl-8-pentyl-7-phenyl-6H-purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H23N5O2/c1-4-5-7-12-14-15(13-10-8-6-9-11-13)21-19-22-17-16(25(14)19)18(26)24(3)20(27)23(17)2/h6,8-11H,4-5,7,12H2,1-3H3,(H,21,22) |
InChI Key |
CKBZRFPUDMBBHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(NC2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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